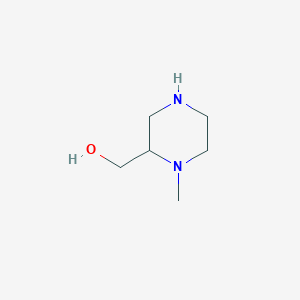

(1-Methylpiperazin-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-Methylpiperazin-2-yl)methanol is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by a piperazine ring substituted with a methyl group and a hydroxymethyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpiperazin-2-yl)methanol typically involves the reaction of N-methylpiperazine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

(1-Methylpiperazin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various halogenating agents for introducing halogen atoms.

Major Products Formed

Oxidation: (1-Methylpiperazin-2-yl)carboxylic acid.

Reduction: (1-Methylpiperazin-2-yl)methanamine.

Substitution: Halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(1-Methylpiperazin-2-yl)methanol is explored as a pharmacological agent due to its structural similarity to known psychoactive compounds. Research indicates that it may exhibit:

- Antidepressant Activity : Studies have shown that derivatives of this compound can interact with serotonin and dopamine receptors, potentially leading to mood enhancement and anxiety reduction.

- Anticonvulsant Properties : A review highlighted its efficacy in treating epilepsy, particularly in patients unresponsive to traditional medications like phenobarbital.

Biological Research

The compound serves as a building block for bioactive molecules , facilitating the study of protein interactions and enzyme functions:

- Protein Modulation : It can be incorporated into peptides to investigate their structural and functional dynamics in biological systems .

- Drug Development : Its derivatives are being studied for their potential as covalent inhibitors targeting specific proteins involved in cancer pathways, enhancing selectivity and efficacy .

Industrial Applications

In the industrial sector, this compound is utilized for the synthesis of specialty chemicals:

- Precursor for Polymers : The compound can be used as an intermediate in the production of polymers and resins, contributing to the development of new materials with enhanced properties .

- Agrochemicals Development : Its derivatives are explored for use in agrochemicals, aiming to improve crop protection strategies through targeted action mechanisms .

Efficacy in Epilepsy Treatment

A clinical study reviewed the use of this compound in patients with refractory epilepsy. The findings indicated:

- Control of Seizures : Patients experienced significant reductions in seizure frequency when treated with this compound compared to baseline measurements.

- Monitoring Recommendations : Therapeutic drug levels were essential for optimizing treatment outcomes, suggesting a need for careful patient management.

Interaction with Other Substances

Research on drug interactions revealed that coadministration with herbal supplements like Ginkgo biloba could alter the pharmacokinetics of this compound:

- Safety Profile Changes : Adjustments in blood levels of both substances were necessary to prevent adverse effects, emphasizing the importance of monitoring during combined therapies.

Mecanismo De Acción

The mechanism of action of (1-Methylpiperazin-2-yl)methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

1-Methylpiperazine: A simpler derivative with similar chemical properties but lacking the hydroxymethyl group.

1,4-Dimethylpiperazine: Another piperazine derivative with two methyl groups instead of a hydroxymethyl group.

Uniqueness

(1-Methylpiperazin-2-yl)methanol is unique due to the presence of both a methyl group and a hydroxymethyl group on the piperazine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Actividad Biológica

(1-Methylpiperazin-2-yl)methanol, a compound belonging to the piperazine family, has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl group on the piperazine ring, which influences its interaction with biological targets. The molecular formula is C₇H₁₈N₂O, and it can exist in various forms depending on the functional groups attached.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It may act as an agonist or antagonist, modulating various biochemical pathways. Notably, it has been studied for its potential effects on sigma receptors, which are implicated in several neurological processes .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

- Receptor Binding : The compound has shown affinity for sigma receptors, particularly sigma1 receptors, which are associated with neuroprotective effects .

- Antimicrobial Activity : Preliminary studies suggest potential anti-tubercular properties, although more research is needed to confirm these effects and elucidate the underlying mechanisms .

- Pharmacological Applications : Its structural similarity to other piperazine derivatives positions it as a candidate for developing new therapeutic agents.

Research Findings

Several studies have explored the biological activity of this compound:

- Sigma Receptor Affinity : A study demonstrated that modifications in the N-substituents of piperazine derivatives could enhance sigma receptor binding affinity. For instance, compounds with additional phenyl groups showed increased selectivity towards sigma1 receptors .

- Antimicrobial Studies : Research focusing on structure-activity relationships revealed that certain analogs of piperazine derivatives displayed inhibitory activity against Mycobacterium tuberculosis by targeting inosine-5′-monophosphate dehydrogenase (IMPDH), suggesting a possible pathway for this compound's action .

- Therapeutic Potential : The compound has been evaluated for its role in modulating pathways involved in inflammation and cancer progression, indicating broader therapeutic implications beyond its initial uses .

Data Table: Comparison of Biological Activities

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Sigma receptor binding | Agonist/antagonist modulation |

| Piperazin-2-ylmethanol hydrochloride | Antimicrobial properties | Inhibition of IMPDH in M. tuberculosis |

| 4-Chlorobenzyl-piperazine | Different biological profile | Varies based on substituent effects |

Case Study 1: Sigma Receptor Interaction

A study conducted on a series of piperazine derivatives including this compound found that modifications at the N4 position significantly impacted receptor binding affinities. The presence of bulky groups enhanced selectivity for sigma receptors, indicating a promising avenue for drug design targeting neurological disorders .

Case Study 2: Antimycobacterial Activity

In another investigation, compounds structurally related to this compound were screened for anti-tubercular activity. Results indicated that specific analogs inhibited IMPDH effectively, leading to reduced viability of M. tuberculosis under laboratory conditions .

Propiedades

IUPAC Name |

(1-methylpiperazin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-8-3-2-7-4-6(8)5-9/h6-7,9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIWOALTDQQQTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.